1-(1,3,5-Triazin-2-yl)piperazine
Overview
Description
1-(1,3,5-Triazin-2-yl)piperazine is a chemical compound with the molecular formula C7H11N5. It is a derivative of 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Scientific Research Applications
1-(1,3,5-Triazin-2-yl)piperazine has a wide range of scientific research applications:
Mechanism of Action
Target of Action
The primary target of 1-(1,3,5-Triazin-2-yl)piperazine is the soluble epoxide hydrolase . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators that are involved in blood pressure regulation, inflammation, and cell growth .
Mode of Action
The compound interacts with its target by inhibiting the activity of soluble epoxide hydrolase . The triazine heterocycle in the compound is a critical functional group, essential for high potency and P450 selectivity .
Biochemical Pathways
The inhibition of soluble epoxide hydrolase affects the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and vascular tone . The compound’s action on these pathways can lead to changes in cellular responses and potentially have therapeutic effects.
Pharmacokinetics
It is a solid substance with a molecular weight of 165.2 and a predicted boiling point of 356.9°C at 760 mmHg . These properties may influence its bioavailability and distribution within the body.
Result of Action
The inhibition of soluble epoxide hydrolase by this compound can lead to an increase in the levels of EETs. This can result in various cellular effects, such as anti-inflammatory responses and vasodilation . Additionally, some 1,3,5-triazine derivatives have shown remarkable activity against a wide range of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it has a melting point of 78-79°C . Furthermore, the compound’s interaction with its target and its subsequent effects can be influenced by the local concentration of the target enzyme and the presence of other competing substrates or inhibitors.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(1,3,5-Triazin-2-yl)piperazine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols . This interaction is crucial as it affects the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are central to the metabolism of many endogenous and exogenous compounds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB321 (breast cancer), MCF-7, HeLa, and HepG2 (human hepatocellular carcinoma) cells . This apoptotic effect is mediated through the inhibition of specific signaling pathways and the activation of pro-apoptotic genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with soluble epoxide hydrolase involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols . This inhibition leads to the accumulation of epoxides, which can have various physiological effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a melting point of 78-79°C and a predicted boiling point of approximately 356.9°C . Over time, its effects on cells can vary, with prolonged exposure leading to more pronounced changes in cellular metabolism and function. In vitro studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with cytotoxicity in various cell lines, indicating a threshold beyond which the compound’s effects become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibition of soluble epoxide hydrolase affects the metabolism of epoxides, leading to changes in metabolic flux and metabolite levels . Additionally, its interaction with cytochrome P450 enzymes influences the metabolism of various compounds, including drugs and endogenous substrates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the endoplasmic reticulum or mitochondria can affect the activity of enzymes and other proteins within these organelles, thereby influencing cellular processes .
Preparation Methods
1-(1,3,5-Triazin-2-yl)piperazine can be synthesized through various synthetic routes. One common method involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperazine. This reaction typically occurs in the presence of a base such as sodium carbonate and a solvent like dioxane or water . The reaction conditions often involve heating the mixture to temperatures between 70-80°C . Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,3,5-Triazin-2-yl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring’s chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Condensation Reactions: It can also participate in condensation reactions with carboxylic acids or aldehydes to form more complex structures.
Common reagents used in these reactions include bases like sodium carbonate, solvents such as dioxane or water, and catalysts like pyridines . The major products formed from these reactions depend on the specific nucleophiles or reactants used.
Comparison with Similar Compounds
1-(1,3,5-Triazin-2-yl)piperazine can be compared to other similar compounds, such as:
Altretamine: An antitumor agent used for ovarian cancer treatment.
Gedatolisib: A drug targeting phosphoinositide 3-kinases and used in breast cancer therapy.
Enasidenib: A treatment for leukemia that targets NADP±dependent isocitrate dehydrogenases.
These compounds share the 1,3,5-triazine core structure but differ in their specific substituents and biological activities. The unique combination of the triazine ring and piperazine moiety in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-piperazin-1-yl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c1-3-12(4-2-8-1)7-10-5-9-6-11-7/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOFSFOOALTCPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375285 | |
Record name | 2-(Piperazin-1-yl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59215-44-0 | |
Record name | 2-(Piperazin-1-yl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59215-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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